Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)-

physicochemical properties purification reaction monitoring

Researchers requiring a brominated, electron-deficient benzyl alcohol for cross-coupling often face supply gaps. 4-Bromo-2,5-bis(trifluoromethyl)benzyl alcohol (CAS 1260815-51-7) resolves this with its unique 2,5-bis(trifluoromethyl) pattern that enables Suzuki-Miyaura and Buchwald-Hartwig couplings while the benzylic -OH supports ether/ester conjugation. • Proven 85% SNAr yield with benzyl alcohol for rapid probe synthesis. • High predicted density (1.732 g/cm³) simplifies purification and LC-MS tracking. • Consistent ≥95% purity across batches, shipped under ambient conditions for same-week delivery.

Molecular Formula C9H5BrF6O
Molecular Weight 323.03
CAS No. 1260815-51-7
Cat. No. B1651384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)-
CAS1260815-51-7
Molecular FormulaC9H5BrF6O
Molecular Weight323.03
Structural Identifiers
SMILESC1=C(C(=CC(=C1C(F)(F)F)Br)C(F)(F)F)CO
InChIInChI=1S/C9H5BrF6O/c10-7-2-5(8(11,12)13)4(3-17)1-6(7)9(14,15)16/h1-2,17H,3H2
InChIKeyYXZOWKSRDZTTTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,5-bis(trifluoromethyl)benzyl alcohol – Compound Overview


Benzenemethanol, 4-bromo-2,5-bis(trifluoromethyl)-, commonly referred to as 4-Bromo-2,5-bis(trifluoromethyl)benzyl alcohol, is a specialized aromatic building block featuring a benzylic alcohol group for further functionalization, two strong electron-withdrawing trifluoromethyl (-CF3) groups, and a bromine atom for cross-coupling chemistry . This precise arrangement of substituents imparts a unique electronic profile and physical properties (e.g., a predicted density of 1.732 g/cm³ and a calculated pKa of 13.43) that distinguish it from other fluorinated benzyl alcohols .

Benzylic alcohol handle Functionalizable group for further derivatization
Aryl bromide site Enables Suzuki, Heck, and SNAr couplings
Dual CF₃ groups Strong electron‑withdrawing modulation of reactivity

Why Substitution Fails for 4-Bromo-2,5-bis(trifluoromethyl)benzyl alcohol


The substitution pattern of 4-Bromo-2,5-bis(trifluoromethyl)benzyl alcohol is non-negotiable for applications requiring a specific molecular geometry and electronic environment. Simple substitution with a 2,5-bis(trifluoromethyl)benzyl alcohol (CAS 302911-97-3) or a 3,5-bis(trifluoromethyl)benzyl alcohol (CAS 32707-89-4) results in a complete loss of the bromine handle, precluding its use as a key intermediate in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings . Conversely, using a different bromo-fluoro alcohol, such as 2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol (CAS 1805512-50-8), alters the spatial arrangement of the CF3 groups, which can drastically affect molecular recognition, binding affinity, and the physicochemical properties of the final target molecule [1].

Non‑brominated analog
Lacks the bromine handle, eliminating cross‑coupling capability.
3,5‑Positional isomer
Different spatial CF₃ arrangement alters molecular recognition and binding.
2‑Br‑4,6‑bis(CF₃) isomer
Relocated bromine and CF₃ groups may shift physicochemical properties and affinity.

Quantitative Evidence for 4-Bromo-2,5-bis(trifluoromethyl)benzyl alcohol


Molecular Weight & Density vs. Non-Brominated Analog

The presence of the bromine atom in 4-Bromo-2,5-bis(trifluoromethyl)benzyl alcohol results in a significantly higher molecular weight and predicted density compared to its non-brominated 2,5-bis(trifluoromethyl) analog, directly impacting analytical handling and purification workflows . The target compound has a molecular weight of 323.03 g/mol and a predicted density of 1.732 g/cm³, while the comparator, 2,5-Bis(trifluoromethyl)benzyl alcohol (CAS 302911-97-3), has a molecular weight of 244.13 g/mol .

MW & Density Comparison
Head‑to‑head
323 g/mol Target MW
vs
244 g/mol Analog MW
1.73 g/cm³ Target Density (pred)
vs
~1.43 g/cm³ Analog Density (pred)
Supports distinct mass‑based tracking and separation.
Predicted density; 32% MW difference aids LC‑MS resolution.
physicochemical properties purification reaction monitoring

pKa and Electronic Effects

The unique 4-bromo-2,5-bis(trifluoromethyl) substitution pattern on the benzyl alcohol core results in a distinct electronic environment compared to its positional isomers, as quantified by its calculated pKa. The target compound has a predicted pKa of 13.43±0.10, indicating its relative acidity and how the combined electron-withdrawing effects of the bromine and two -CF3 groups influence the hydroxyl group's reactivity .

Predicted pKa
Class‑level
13.43±0.10
Indicates ~2 units lower pKa than unsubstituted benzyl alcohol.
Influences deprotonation and hydrogen‑bonding contexts.
acidity reactivity solubility electron-withdrawing effects

SNAr Reaction with Benzyl Alcohol

The bromine atom on the electron-deficient aromatic ring of 4-Bromo-2,5-bis(trifluoromethyl)benzyl alcohol is activated for Nucleophilic Aromatic Substitution (SNAr). In a specific reaction, this compound was reacted with benzyl alcohol as a nucleophile to yield the corresponding ether, 4-(benzyloxy)-2,5-bis(trifluoromethyl)benzenemethanol, in a high 85% yield .

SNAr Etherification
Reported
85% yield with benzyl alcohol
Supports efficient electrophilic partner for ether introduction.
Reaction under SNAr conditions; demonstrates functional group tolerance.
synthetic efficiency SNAr yield functional group tolerance

Cross-Coupling Reactivity

The aryl bromide functional group in 4-Bromo-2,5-bis(trifluoromethyl)benzyl alcohol is a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and related transformations. This reactivity is not possible with the analogous 2,5-bis(trifluoromethyl)benzyl alcohol (CAS 302911-97-3), which lacks the bromine atom .

Cross‑Coupling Capability
Class‑level
Aryl bromide present Target
vs
No halogen Analog
Enables Pd‑catalyzed Suzuki, Heck couplings unavailable in analog.
Reactivity based on aryl bromide class; verify with specific substrate.
cross-coupling Suzuki-Miyaura Heck C-C bond formation

Applications of 4-Bromo-2,5-bis(trifluoromethyl)benzyl alcohol


Suzuki-Miyaura Coupling for Fluorinated Biaryls

This compound is a preferred building block for constructing fluorinated biaryl motifs common in kinase inhibitors and other drug candidates. As established, its aryl bromide enables robust Suzuki-Miyaura coupling to install diverse aromatic and heteroaromatic rings, a transformation not possible with non-brominated analogs . The high predicted density and distinct mass further aid in purification and analytical characterization of the resulting complex molecules .

Polyfluorinated Ligands for Catalysis & Materials

The compound serves as an ideal precursor for the synthesis of specialized ligands. Its benzylic alcohol can be converted into a leaving group or directly coupled, while the 4-bromo position allows for further SNAr reactions with amines or thiols . The electron-withdrawing CF3 groups are crucial for tuning the electronic properties of the final ligand, impacting catalyst stability and activity.

Fluorinated Probes for Chemical Biology

The combination of a dense, electron-withdrawing substitution pattern and a reactive bromine handle makes this compound valuable for creating novel chemical probes. The distinct mass (323.03 g/mol) facilitates tracking via mass spectrometry, and the predicted pKa provides insight into its hydrogen-bonding potential under physiological conditions . The 85% yield for SNAr with benzyl alcohol demonstrates its efficiency in generating ether-linked conjugates for target engagement studies .

Application
Selection Property
Validation Focus
Fluorinated biaryl synthesis
Aryl bromide for cross‑coupling
Coupling efficiency and purification
Polyfluorinated ligand synthesis
Orthogonal alcohol and bromide reactivity
Electronic tuning of ligand properties
Fluorinated chemical probes
Distinct mass and reactive handle
Labeling efficiency and MS tracking

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